1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-cyclohexen-1-ylmethylene)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-3-CYCLOHEXEN-1-YLMETHYLENE]-5-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-3-CYCLOHEXEN-1-YLMETHYLENE]-5-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring:
Hydrazide Formation: The hydrazide moiety can be introduced through the reaction of hydrazine with an ester or acid chloride intermediate.
Final Coupling: The final step involves coupling the oxadiazole and triazole intermediates under suitable conditions, often using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-3-CYCLOHEXEN-1-YLMETHYLENE]-5-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxadiazole ring may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new
Properties
Molecular Formula |
C14H18N8O3 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-5-(methoxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N8O3/c1-24-8-10-11(17-21-22(10)13-12(15)19-25-20-13)14(23)18-16-7-9-5-3-2-4-6-9/h2-3,7,9H,4-6,8H2,1H3,(H2,15,19)(H,18,23)/b16-7+ |
InChI Key |
YTAQRKXFPJATQQ-FRKPEAEDSA-N |
Isomeric SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3CCC=CC3 |
Canonical SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3CCC=CC3 |
Origin of Product |
United States |
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